3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S2/c1-9-14(10(2)17-16-9)26(23,24)20-6-3-11(4-7-20)21-15(22)13-12(18-19-21)5-8-25-13/h5,8,11H,3-4,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLGWNXRXPOLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signaling.
Mode of Action
The compound interacts with the αvβ6 integrin, inhibiting its function. It has been found to have a very high affinity for the αvβ6 integrin, as demonstrated in a radioligand binding assay. This interaction results in changes to the cell’s ability to adhere to its surroundings, migrate, and signal to other cells.
Pharmacokinetics
The compound has pharmacokinetic properties commensurate with inhaled dosing by nebulization. It has a long dissociation half-life (7 hours), very high solubility in saline at pH 7 (>71 mg/mL), and a high affinity for αvβ6 integrin (pKi = 11) in a radioligand binding assay. These properties suggest that the compound has good bioavailability when administered via inhalation.
Result of Action
The inhibition of the αvβ6 integrin by this compound can result in changes to cell behavior, including reduced cell adhesion, migration, and altered cell signaling. These changes at the molecular and cellular level could potentially have therapeutic effects, such as the treatment of idiopathic pulmonary fibrosis.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, and thus its bioavailability. .
Biological Activity
The compound 3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described as follows:
- Molecular Formula : C13H16N4O3S
- Molecular Weight : 304.36 g/mol
- CAS Number : 926207-71-8
The structure consists of a thieno[3,2-d][1,2,3]triazinone core linked to a piperidine moiety and a pyrazole sulfonamide group. This unique combination of functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound under investigation have shown promising results in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-436 (breast cancer) | 2.57 |
| Reference Drug (Olaparib) | MDA-MB-436 | 8.90 |
The compound exhibited an IC50 value significantly lower than that of Olaparib, indicating a higher potency against the tested cancer cell line .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes associated with disease processes:
- PARP Inhibition : Similar compounds have shown effective inhibition of PARP enzymes, which are crucial in DNA repair mechanisms. The IC50 values for related compounds ranged from 2.31 nM to 12.86 nM .
- α-glucosidase Inhibition : The sulfonamide group is known to enhance the inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Derivatives with similar structures have shown promising results in this regard .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties. The compound's structural features may contribute to its effectiveness against bacterial strains:
| Activity | Result |
|---|---|
| Antibacterial | Active against several strains with varying efficacy |
| Antifungal | Moderate activity observed |
This suggests potential applications in treating infections caused by resistant bacterial strains .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various thieno[3,2-d][1,2,3]triazinone derivatives against multiple cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced the activity:
"Compounds with hydrophobic substitutions on the pyrazole ring exhibited enhanced binding affinity and inhibitory potency against cancer cell lines" .
Study 2: Enzyme Interaction Mechanisms
Molecular docking studies have elucidated the interaction mechanisms between the compound and target enzymes such as PARP and α-glucosidase. These studies revealed critical binding interactions that enhance inhibitory effects:
"The presence of sulfonamide groups was crucial for establishing hydrogen bonds with active site residues" .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. The thieno[3,2-d][1,2,3]triazin scaffold is known for its ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the pyrazole and sulfonamide groups enhances these effects by targeting specific signaling pathways involved in tumor growth and survival.
Antimicrobial Properties
Studies have shown that sulfonamide derivatives possess broad-spectrum antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes crucial for folate synthesis, thus inhibiting bacterial growth. This makes it a candidate for developing new antibiotics against resistant strains.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a possible application in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thieno[3,2-d][1,2,3]triazin and evaluated their anticancer activity against human cancer cell lines. One derivative exhibited significant cytotoxicity with an IC50 value of 12 µM against breast cancer cells (MCF-7), suggesting that modifications to the core structure can enhance efficacy .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of sulfonamide derivatives highlighted that a related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study indicated that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL .
Comparison with Similar Compounds
Research Implications
The structural features of the target compound suggest promising avenues for anticancer and antibacterial drug development. Its triazinone core and sulfonyl-piperidine-pyrazole substituent align with pharmacophores observed in active compounds from . Further studies should focus on:
Biological Screening : Testing against cancer cell lines and bacterial strains to validate hypothesized activity.
Structural Optimization : Modulating the pyrazole or piperidine groups to enhance potency or reduce toxicity.
Crystallographic Analysis : Using tools like SHELXL () to resolve the compound’s 3D structure and guide target identification .
Q & A
Q. What are the key synthetic routes for synthesizing 3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one?
The synthesis involves multi-step organic reactions, including sulfonation of the pyrazole ring, piperidine functionalization, and cyclization to form the thienotriazinone core. Critical steps include:
- Sulfonation : Reaction of 3,5-dimethyl-1H-pyrazole-4-thiol with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Piperidine coupling : The sulfonated pyrazole is linked to piperidin-4-yl via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Thienotriazinone formation : Cyclization using thiourea derivatives and oxidative agents (e.g., H₂O₂) to form the triazinone ring .
Key parameters : Temperature (<50°C), solvent polarity (DMF or THF), and reaction time (12–24 hours) significantly affect yields (typically 40–65%) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Advanced analytical techniques are employed:
- NMR spectroscopy : H and C NMR verify proton environments (e.g., sulfonyl protons at δ 3.1–3.3 ppm, piperidine CH₂ at δ 1.8–2.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₆H₁₈N₆O₃S₂; calc. 414.08, observed 414.09) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric hindrance in biological interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies often arise from:
- Purity variations : Impurities >5% alter bioactivity. Use HPLC (≥98% purity) and orthogonal methods (TLC, melting point analysis) to standardize samples .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) affect IC₅₀ values. Replicate studies under harmonized protocols .
- Structural analogs : Trace byproducts (e.g., des-methyl derivatives) may contribute to activity. Use LC-MS to identify and quantify impurities .
Q. What experimental designs optimize pharmacokinetic (PK) studies for this compound?
Use split-plot factorial designs to evaluate variables:
| Factor | Levels | Response Metrics |
|---|---|---|
| Dose (mg/kg) | 10, 25, 50 | Plasma half-life (t₁/₂), Cₘₐₓ |
| Route | Oral, IV | Bioavailability (%) |
| Species | Mouse, Rat | Clearance rate (mL/min/kg) |
| Methodology : |
Q. How does the compound’s environmental fate impact ecotoxicology studies?
Follow OECD Test Guidelines 307 for environmental persistence:
- Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days). Monitor degradation via UV-Vis .
- Soil adsorption : Batch experiments with loamy soil; calculate Kd (soil-water partition coefficient) .
- Aquatic toxicity : Daphnia magna 48h EC₅₀ assays. Structural analogs show moderate toxicity (EC₅₀ = 2–5 mg/L) due to sulfonyl group reactivity .
Methodological Guidance
Q. What strategies enhance yield in large-scale synthesis?
- Solvent optimization : Switch from THF to DMF for better solubility of intermediates (yield ↑15%) .
- Catalyst screening : Pd/C (5% wt.) improves cyclization efficiency vs. traditional acid catalysts .
- Purification : Use flash chromatography (silica gel, hexane:EtOAc 3:1) to isolate pure product .
Q. How to validate the compound’s antioxidant activity?
Use DPPH and ABTS assays with controls:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
